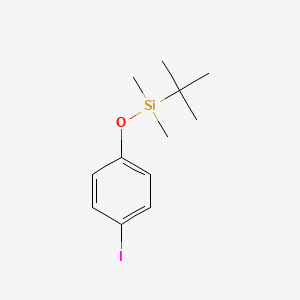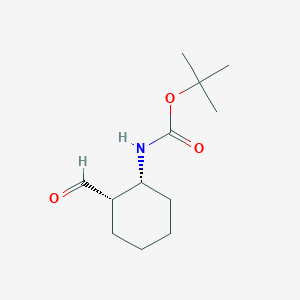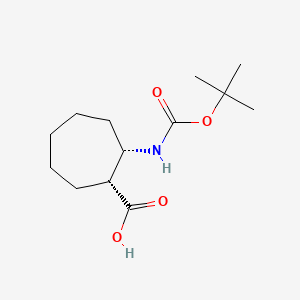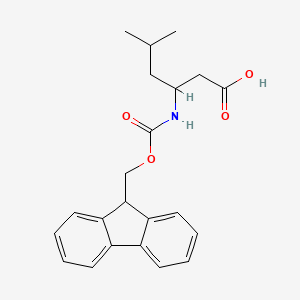
N-Boc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid
Vue d'ensemble
Description
N-Boc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of cis-2-amino-2-methyl-cyclopentane-carboxylic acid The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Mécanisme D'action
Target of Action
It’s known that this compound is a derivative of amino acids, which play crucial roles in various biological processes .
Mode of Action
The compound, also known as (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methylcyclopentane-1-carboxylic acid, is a Boc-protected amino acid . The Boc group (tert-butoxycarbonyl) is a protective group used in organic synthesis . It’s used to prevent unwanted reactions of the amino group during the synthesis and manipulation of amino acid derivatives .
Pharmacokinetics
The boc group is known to be easily introduced and readily removed under a variety of conditions , which could potentially influence the compound’s bioavailability.
Action Environment
Factors such as ph and temperature are known to influence the stability of boc-protected amino acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid typically involves the protection of the amino group of cis-2-amino-2-methyl-cyclopentane-carboxylic acid using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or ethanol at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for efficient mixing and temperature control, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as H-BEA zeolite, can further enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid can undergo various chemical reactions, including:
Amidation: The compound can react with carboxylic acids or acid chlorides to form amides.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Amidation: Carboxylic acids, acid chlorides, isocyanate intermediates
Reduction: Sodium borohydride (NaBH4)
Major Products Formed
Deprotection: cis-2-amino-2-methyl-cyclopentane-carboxylic acid
Amidation: N-Boc-protected amides
Reduction: cis-2-amino-2-methyl-cyclopentanol
Applications De Recherche Scientifique
N-Boc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of peptide-based drugs.
Peptide Synthesis: The Boc group provides temporary protection for the amino group, allowing for selective reactions at other functional groups during peptide synthesis.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and biologically active compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-protected amino acids: These compounds also feature a Boc group protecting the amino functionality, making them useful in peptide synthesis.
N-Cbz-protected amino acids: Similar to Boc-protected compounds, but with a benzyl carbamate (Cbz) protecting group.
N-Fmoc-protected amino acids: These compounds use a fluorenylmethyloxycarbonyl (Fmoc) group for amino protection.
Uniqueness
N-Boc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid is unique due to its cis-2-amino-2-methyl-cyclopentane-carboxylic acid core, which imparts specific stereochemical properties. This makes it particularly valuable in the synthesis of stereochemically complex molecules and in applications where chirality is crucial .
Propriétés
IUPAC Name |
(1R,2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-12(4)7-5-6-8(12)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)/t8-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDUYHIMOWUHAF-UFBFGSQYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B3098324.png)



![3-amino-4-(3,4-difluorophenyl)-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one](/img/structure/B3098357.png)


![5-[3-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B3098375.png)


![tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate](/img/structure/B3098405.png)

